(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
Brand Name: Vulcanchem
CAS No.: 2301856-53-9
VCID: VC7496413
InChI: InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37-,38-/m1/s1
SMILES: CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Molecular Formula: C34H36O2P2
Molecular Weight: 538.608

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

CAS No.: 2301856-53-9

Cat. No.: VC7496413

Molecular Formula: C34H36O2P2

Molecular Weight: 538.608

* For research use only. Not for human or veterinary use.

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole - 2301856-53-9

Specification

CAS No. 2301856-53-9
Molecular Formula C34H36O2P2
Molecular Weight 538.608
IUPAC Name (2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37-,38-/m1/s1
Standard InChI Key PXMPZIBJGLMMQU-IWIDZHLOSA-N
SMILES CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6

Introduction

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d] oxaphosphole, also known as ZJ-0069 or (2R,2'R,3R,3'R)-Ph-BIBOP, is a complex organic compound with a specific stereochemistry. It belongs to the class of oxaphospholes, which are known for their applications in asymmetric catalysis and other chemical transformations.

Synthesis and Applications

The synthesis of such complex molecules often involves multi-step reactions, including the formation of the oxaphosphole ring and the introduction of the tert-butyl and phenyl groups. These compounds are typically used in asymmetric catalysis, where their chiral centers can influence the stereochemistry of reaction products.

While specific synthesis details for this compound are not widely available, similar oxaphospholes are synthesized through reactions involving phosphorus-containing precursors and aromatic compounds. The applications of these compounds are primarily in the field of catalysis, where they can act as ligands for transition metals, facilitating asymmetric reactions.

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